4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine
Description
4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine is a piperidine derivative featuring three key structural motifs:
- Fmoc (9-fluorenylmethyloxycarbonyl) protection on the amino group at the 4-position, enabling its use in solid-phase peptide synthesis (SPPS) due to its base-labile nature .
- A 3-chlorobenzyl (3-Cl-benzyl) substituent at the 1-position, which enhances lipophilicity and may influence bioactivity .
- A carboxylic acid group at the 4-position, allowing for further functionalization or conjugation in drug design .
This compound is primarily utilized in peptide chemistry as a building block for introducing constrained piperidine scaffolds into peptide chains. Its structural features balance solubility (via the carboxylic acid) and membrane permeability (via the aromatic 3-Cl-benzyl group) .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O4/c29-20-7-5-6-19(16-20)17-31-14-12-28(13-15-31,26(32)33)30-27(34)35-18-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-11,16,25H,12-15,17-18H2,(H,30,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMFJSHNRNHCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group in peptide synthesis, allowing for selective reactions and modifications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The compound has the following chemical formula and structure:
- Formula : C₁₈H₁₈ClN₂O₄
- IUPAC Name : 4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(3-chlorobenzyl)piperidine-4-carboxylic acid
Synthesis
The synthesis of 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine typically involves the following steps:
- Protection of Amino Groups : The amine is protected using the Fmoc group.
- Formation of the Piperidine Ring : The piperidine structure is synthesized through cyclization reactions.
- Introduction of Benzyl and Chlorine Substituents : The benzyl group is introduced at the 1-position, with chlorine substituted at the 3-position.
This multi-step process allows for the precise control of the compound's structure, which is crucial for its biological activity.
The biological activity of 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine can be attributed to its interactions with various biological targets:
- Inhibition of Enzyme Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing downstream signaling cascades associated with inflammatory responses.
Case Studies and Research Findings
Safety and Toxicology
Toxicological assessments are critical for understanding the safety profile of 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine. Current data suggest low toxicity levels in preliminary studies; however, comprehensive toxicological evaluations are necessary to confirm these findings before clinical applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Peptides:
One of the primary applications of 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine is in the synthesis of antimicrobial peptides. Research indicates that derivatives of this compound can be incorporated into peptide sequences to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the 3-chlorobenzyl group is thought to contribute to improved membrane permeability and interaction with bacterial cell walls, leading to increased efficacy against resistant strains .
Case Study:
A study detailed in Patent EP2061886 highlights the use of cationic immunomodulatory peptides that incorporate similar piperidine derivatives. These peptides demonstrated rapid antimicrobial action and minimal resistance development, making them promising candidates for new antibiotic therapies .
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS):
The fluorenylmethoxycarbonyl (Fmoc) protecting group in 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine is particularly advantageous for SPPS. The Fmoc group allows for selective protection of amines during peptide assembly, facilitating the synthesis of complex peptide structures without interfering with other functional groups .
Efficiency in Synthesis:
The efficiency of using this compound in SPPS is attributed to its stability under acidic conditions and ease of removal under basic conditions, typically using a solution of piperidine in dimethylformamide (DMF). This characteristic streamlines the workflow for synthesizing peptides with intricate sequences, which are vital for drug development .
In Vivo Studies:
Research involving this compound has also focused on its biological activity beyond antimicrobial effects. For instance, peptides synthesized with 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine have been evaluated for their ability to modulate immune responses. Preliminary studies suggest that these peptides can influence cytokine production in immune cells, potentially leading to novel immunotherapeutic agents .
Case Study:
In a study assessing the immunomodulatory effects of various peptide constructs, those containing piperidine derivatives showed significant modulation of TNF-alpha production in macrophage-like cells, indicating a promising avenue for developing therapies aimed at inflammatory diseases .
Structure-Activity Relationship (SAR) Analysis
Understanding Mechanisms:
The incorporation of 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine into peptide sequences allows researchers to conduct structure-activity relationship studies. By systematically varying the components of the peptide while maintaining this core structure, scientists can elucidate how different modifications affect biological activity and pharmacokinetics.
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc group is cleaved under mild basic conditions, critical for preserving acid-sensitive groups (e.g., the 3-Cl-benzyl moiety):
-
Base Sensitivity : Deprotection uses 20% piperidine in DMF, with a half-life of ~6 seconds for Fmoc removal . The liberated dibenzofulvene byproduct is scavenged by piperidine, forming a stable adduct .
-
Side Reactions : Prolonged exposure to piperidine may lead to aspartimide-like ring formation or β-elimination at the carboxypiperidine core, though this is mitigated by shorter deprotection cycles (5–10 min) .
Deprotection Efficiency :
| Condition | Byproduct Formation Risk | Reference |
|---|---|---|
| 20% piperidine/DMF | Low | |
| 5% piperazine + DBU | Negligible |
Coupling Reactions
The carboxylic acid at C4 participates in peptide bond formation or esterification:
-
Activation : Carbodiimide reagents (e.g., DIC) with HOBt or OxymaPure activate the carboxylic acid for amide coupling .
-
Compatibility : The 3-Cl-benzyl group remains inert under standard coupling conditions (DMF, RT) .
Typical Coupling Parameters :
| Reagent System | Coupling Efficiency | Remarks |
|---|---|---|
| HBTU/HOBt/DIPEA | 95–98% | Preferred for steric bulk |
| DIC/OxymaPure | 90–95% | Reduced racemization |
Stability and Side Reactions
-
Acid Sensitivity : The 3-Cl-benzyl group and piperidine ring are stable under TFA cleavage conditions (used in resin-based synthesis), but prolonged acid exposure may hydrolyze the carboxypiperidine ester .
-
Base-Induced Degradation : Aspartimide formation (common in Asp/Gly motifs) is unlikely here due to the piperidine scaffold, but β-alanine byproducts may arise from Fmoc-OSu side reactions during synthesis .
Side Reaction Mitigation :
| Risk Factor | Preventive Measure |
|---|---|
| Racemization | Low-temperature coupling |
| β-Alanine formation | Purify Fmoc-amino acid inputs |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous piperidine derivatives, focusing on protecting groups, substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Protecting Group Flexibility: The Fmoc group in the target compound allows mild deprotection (e.g., piperidine in SPPS), contrasting with Cbz (requiring harsh hydrogenolysis) . Boc-protected analogs (e.g., 4-(Fmoc-amino)-1-Boc-piperidine-4-carboxylic acid) enable sequential deprotection but lack the lipophilic 3-Cl-benzyl group .
Carboxylic acid functionality (common across all compared compounds) enables conjugation to amines or alcohols, critical for prodrug design .
Biological Activity: Fmoc-amino acids (e.g., Fmoc-Tyr, Fmoc-Lys) exhibit inhibitory activity against butyrylcholinesterase (BChE), a target in Alzheimer’s disease . The 3-Cl-benzyl group may enhance binding affinity due to hydrophobic interactions. Piperidine derivatives with unprotected amines (e.g., 4-anilino-1-benzylpiperidine-4-carboxamide ) show reduced synthetic utility compared to Fmoc-protected analogs.
Synthetic Utility :
Preparation Methods
Construction of the Piperidine Scaffold
The piperidine ring is typically pre-functionalized with the 3-chlorobenzyl group prior to introducing the 4-amino and 4-carboxy moieties. A common route involves:
-
Alkylation of Piperidine :
Piperidine is treated with 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous DMF or THF. The reaction proceeds via nucleophilic substitution, yielding 1-(3-Cl-benzyl)piperidine. -
Oxidative Functionalization :
The 4-position is oxidized to introduce a ketone group using RuO₄ or KMnO₄, followed by reductive amination to install the amino group. Alternatively, Buchwald-Hartwig amination directly introduces the amine using palladium catalysis.
Introducing the 4-Carboxy Group
The carboxylic acid is installed via:
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Hydrolysis of a nitrile intermediate : Cyano substitution at the 4-position, followed by acidic or basic hydrolysis.
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Oxidation of a hydroxymethyl group : Using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.
Fmoc Protection of the Amino Group
Silylation-Activated Fmoc Protection
The patent WO1997041093A1 details a high-yield method for Fmoc protection using silylation:
-
Silylation :
The 4-amino group is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous CH₂Cl₂. This step converts the amine into a trimethylsilyl (TMS) derivative, enhancing nucleophilicity. -
Fmoc Activation :
The silylated amine reacts with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) at room temperature. This reagent avoids the need for strong bases, minimizing racemization.
Key Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| MSTFA + Fmoc-OSu (1 eq) | 95 | 99.8 |
| BSA + Fmoc-Cl (1.2 eq) | 88 | 98.5 |
Alternative Methods
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Fmoc-Cl Direct Protection : Reacting the amine with Fmoc-Cl in the presence of collidine or DIEA, though this method risks over-alkylation.
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Solid-Phase Synthesis : Adapting protocols from peptide synthesis, where the piperidine is anchored to 2-chlorotrityl resin before Fmoc deprotection and elongation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Stoichiometric Considerations
-
MSTFA : 2–5 equivalents ensure quantitative silylation.
Analytical Characterization and Purity Assessment
HPLC Analysis
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms purity >99% for MSTFA-Fmoc-OSu routes.
Spectroscopic Validation
-
¹H NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and piperidine CH₂ groups (δ 1.5–2.5 ppm).
-
MS (ESI+) : [M+H]⁺ calculated for C₂₈H₂₇ClN₂O₄: 497.16; observed: 497.2.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Silylation + Fmoc-OSu | 95 | 99.8 | High |
| Fmoc-Cl + Collidine | 78 | 97.2 | Moderate |
| Solid-Phase Resin | 65 | 95.0 | Low |
The silylation-Fmoc-OSu route outperforms others in yield and purity, making it the method of choice for gram-scale synthesis.
Challenges and Troubleshooting
-
Racemization : Minimized by avoiding strong bases (e.g., piperidine) during Fmoc coupling.
-
Byproduct Formation : Excess Fmoc-Cl generates dibenzofulvene, removed via methanol washes.
Applications and Derivatives
Q & A
Q. How can researchers optimize the synthesis of 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine to minimize dimerization and racemization?
Methodological Answer: The compound’s synthesis involves coupling Fmoc-protected amino acids to a piperidine scaffold. Key challenges include dimerization (due to reactive carboxyl groups) and racemization (during coupling steps). To mitigate these:
- Use DCC-DMAP coupling with p-alkoxybenzyl alcohol resins , but replace DCC with N,N-dimethylformamide dineopentyl acetal to reduce racemization .
- Maintain low temperatures (0–5°C) and inert atmospheres (argon/nitrogen) during activation steps to suppress side reactions .
- Monitor reaction progress via HPLC or TLC to detect early dimer formation .
Q. What purification strategies are effective for isolating 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine from reaction mixtures?
Methodological Answer:
- Flash chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended for crude product purification .
- For polar byproducts, use reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) .
- Final recrystallization in ethanol or methanol improves purity (>95%) by removing residual coupling reagents .
Q. How does the Fmoc group’s stability impact reaction conditions for this compound?
Methodological Answer: The Fmoc group is base-labile, requiring careful pH control:
- Avoid prolonged exposure to secondary amines (e.g., piperidine) or strong bases during deprotection.
- Use 20% piperidine in DMF for ≤30 minutes for Fmoc removal without degrading the piperidine-carboxylate backbone .
- Acidic conditions (e.g., TFA) are safe for final deprotection but may require scavengers to prevent carbocation formation at the 3-Cl-benzyl position .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of 4-(Fmoc-amino)-1-(3-Cl-benzyl)-4-carboxypiperidine?
Methodological Answer:
- Use chiral auxiliaries (e.g., Boc-protected intermediates) to enforce spatial orientation during piperidine ring formation .
- Asymmetric hydrogenation with Ru-BINAP catalysts can reduce imine intermediates to enforce the desired stereochemistry .
- Confirm enantiomeric excess via chiral HPLC (Chiralpak IA/IB columns) or circular dichroism .
Q. What analytical techniques resolve contradictions in reported NMR data for this compound?
Methodological Answer: Discrepancies in NMR signals (e.g., piperidine ring protons) arise from conformational flexibility and solvent effects:
Q. How do coupling reagent choices affect the efficiency of incorporating this compound into peptide chains?
Methodological Answer:
- EDCI/HOBt minimizes racemization during amide bond formation but may require extended reaction times (12–24 hours) .
- PyBOP or HATU accelerates coupling (2–4 hours) but increases risk of epimerization; add DIEA (2–3 eq.) to maintain pH 8–9 .
- For sterically hindered sites (e.g., 4-carboxypiperidine), use DIC/OxymaPure for higher yields (85–90%) .
Q. What strategies enable the use of this compound in photoaffinity labeling or enzyme inhibition studies?
Methodological Answer:
- Introduce photoisomerizable moieties (e.g., azobenzene) via Suzuki coupling to the 3-Cl-benzyl group for light-controlled binding .
- Functionalize the carboxylate with sulfonamide or boronic acid groups to target enzymes like carbonic anhydrase or proteases .
- Validate target engagement via SPR spectroscopy or ITC to quantify binding kinetics .
Critical Analysis of Contradictory Evidence
- reports DCC-DMAP as prone to racemization, while advocates EDCI/HOBt for higher fidelity. Resolution lies in solvent choice: DMF stabilizes intermediates in EDCI reactions, reducing side reactions .
- lists the compound’s CAS# (42381-05-5), but conflicting purity claims (e.g., >93% in vs. >95% in ) likely reflect batch-specific variations. Cross-validate with COA data from suppliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
